molecular formula C13H18ClNO B3415889 (R)-bupropion CAS No. 437723-96-1

(R)-bupropion

Cat. No.: B3415889
CAS No.: 437723-96-1
M. Wt: 239.74 g/mol
InChI Key: SNPPWIUOZRMYNY-SECBINFHSA-N
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Description

®-bupropion is a chiral compound and an enantiomer of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. Bupropion is known for its unique mechanism of action, which involves inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the brain. This compound is of significant interest due to its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-bupropion typically involves the resolution of racemic bupropion or asymmetric synthesis. One common method is the chiral resolution of racemic bupropion using chiral acids or bases to separate the enantiomers. Another approach is asymmetric synthesis, where chiral catalysts or chiral starting materials are used to produce ®-bupropion directly.

Industrial Production Methods

Industrial production of ®-bupropion often involves large-scale chiral resolution processes. These processes are optimized for high yield and purity, using advanced techniques such as chromatography and crystallization. The choice of method depends on factors like cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-bupropion undergoes various chemical reactions, including:

    Oxidation: This reaction can convert ®-bupropion to its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can produce alcohol derivatives from ®-bupropion.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ®-bupropion molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under various conditions, including basic or acidic environments.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of ®-bupropion, which can have different pharmacological properties and applications.

Scientific Research Applications

®-bupropion has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: Studies focus on its effects on neurotransmitter systems and its potential as a research tool for understanding brain function.

    Medicine: ®-bupropion is investigated for its potential in treating various conditions, including depression, anxiety, and substance use disorders.

    Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

®-bupropion exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is believed to contribute to its antidepressant and smoking cessation properties. The compound interacts with specific molecular targets, including norepinephrine and dopamine transporters, and modulates pathways involved in mood regulation and reward.

Comparison with Similar Compounds

Similar Compounds

    S-bupropion: The other enantiomer of bupropion, which has different pharmacological properties.

    Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for treating attention deficit hyperactivity disorder.

    Amphetamine: A stimulant that also increases norepinephrine and dopamine levels but through a different mechanism.

Uniqueness

®-bupropion is unique due to its specific enantiomeric form, which can result in different pharmacokinetics and pharmacodynamics compared to its counterpart, (S)-bupropion. This uniqueness can lead to variations in efficacy and side effect profiles, making ®-bupropion a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

(2R)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317489
Record name (R)-Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437723-96-1
Record name (R)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437723-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437723961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KZL6AO7H4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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